molecular formula C8H6BrCl2NO B2383417 N-(3-bromo-4-chlorophenyl)-2-chloroacetamide CAS No. 22459-87-6

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

Cat. No.: B2383417
CAS No.: 22459-87-6
M. Wt: 282.95
InChI Key: GRJDVYPAFXZFIH-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-chlorophenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with efficient mixing
  • Continuous monitoring of reaction parameters (temperature, pH, etc.)
  • Purification steps such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, or halogenation.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Disrupt Cellular Processes: By interacting with cellular components, it can disrupt processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-chlorophenyl)-2-fluorobenzenemethanamine
  • N-(3-bromo-4-chlorophenyl)benzenesulfonamide
  • 3-bromo-4-chlorophenol

Uniqueness

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and chloroacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDVYPAFXZFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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